molecular formula C10H14N2O B13185526 3-(Aminomethyl)-N-ethylbenzamide

3-(Aminomethyl)-N-ethylbenzamide

Cat. No.: B13185526
M. Wt: 178.23 g/mol
InChI Key: QAIICLBYCCVBEF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring and an ethyl group attached to the amide nitrogen. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-ethylbenzamide typically involves the reaction of 3-(aminomethyl)benzoic acid with ethylamine. The reaction is carried out in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in a solvent like dry DMF (dimethylformamide) at room temperature for several hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-(Aminomethyl)-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

    3-(Aminomethyl)benzoic acid: Lacks the ethyl group on the amide nitrogen.

    N-ethylbenzamide: Lacks the aminomethyl group on the benzene ring.

    3-(Aminomethyl)-N-methylbenzamide: Contains a methyl group instead of an ethyl group on the amide nitrogen.

Uniqueness: 3-(Aminomethyl)-N-ethylbenzamide is unique due to the presence of both the aminomethyl group and the ethyl group on the amide nitrogen. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(aminomethyl)-N-ethylbenzamide

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

QAIICLBYCCVBEF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

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